molecular formula C16H14ClN3O2 B2859799 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine CAS No. 477856-33-0

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine

Cat. No. B2859799
CAS RN: 477856-33-0
M. Wt: 315.76
InChI Key: WLIDDHPHFYKTRV-UHFFFAOYSA-N
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Description

7-Chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine, also known as 7-chloro-2,4-dimethoxyphenyl-1H-quinazolin-4-amine or 7-chloro-2,4-dimethoxyphenyl-4-aminobenzopyridine, is a synthetic compound with a variety of biological applications. It is a white crystalline solid with a melting point of 128-130°C and a molecular weight of 284.7 g/mol. The compound is soluble in water, methanol, and ethanol, and has a solubility of 0.1 g/L in water.

Scientific Research Applications

Synthesis and Characterization

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine belongs to a broader class of compounds known for their diverse pharmacological activities and synthetic versatility. These compounds have been synthesized and characterized through various methods, including IR, ^1H NMR, ^13C NMR, MS, and elemental analysis, demonstrating their potential as building blocks for further chemical modifications and evaluations for biological activities. The synthesis processes often involve cyclization and etheration steps, yielding compounds with high purity and defined structures (Yan & Ouyang, 2013).

Pharmacological Activities

Compounds structurally related to this compound have been explored for various pharmacological activities. For instance, derivatives have shown potent inhibitory activities against specific kinase domains, indicating potential applications in cancer therapy and other diseases where kinase activity is dysregulated. These studies emphasize the importance of structure-activity relationship analyses to identify key functional groups contributing to biological activity and selectivity (Wissner et al., 2005).

Antimalarial Activity

Quinazoline derivatives, including those with a dimethoxyphenyl group, have been identified as promising leads in the quest for new antimalarial drugs. Structure-activity relationship studies of these compounds have revealed potent antimalarial activities, highlighting their potential as novel therapeutic agents against malaria. The synthesis and evaluation of these compounds underscore the importance of quinazoline derivatives in medicinal chemistry research focused on infectious diseases (Mizukawa et al., 2021).

Anticancer Potential

Several quinazoline derivatives have been synthesized and tested for their anticancer activities, with some showing remarkable potency against specific cancer cell lines. These studies provide insights into the structural features necessary for anticancer activity and pave the way for the development of new therapeutic agents based on the quinazoline scaffold. The exploration of these compounds involves detailed biological evaluations and mechanism of action studies to understand their potential in cancer treatment (Noolvi & Patel, 2013).

properties

IUPAC Name

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-21-11-4-6-13(15(8-11)22-2)20-16-12-5-3-10(17)7-14(12)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDDHPHFYKTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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